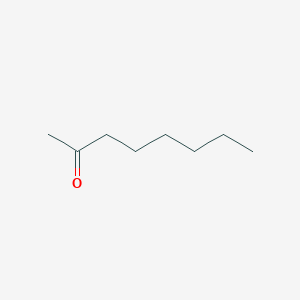![molecular formula C12H18O2 B155693 6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid CAS No. 132603-09-9](/img/structure/B155693.png)
6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. This compound is a spirocyclic carboxylic acid that is structurally unique and has interesting properties that make it a promising candidate for further investigation. In 5]dec-9-ene-10-carboxylic acid.
Wirkmechanismus
The mechanism of action of 6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid is not fully understood. However, it is believed that the spirocyclic structure of the compound plays a key role in its properties. The spirocyclic structure is thought to contribute to the stability and rigidity of the molecule, which may be important for its potential applications in materials science.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid. However, it has been shown to have low toxicity in vitro, which suggests that it may have potential applications in biomedical research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid is its unique spirocyclic structure, which makes it a promising candidate for the synthesis of novel materials. However, one of the limitations is that the synthesis method is relatively complex and may require specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research on 6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid. Some of the possible areas of investigation include:
1. Further exploration of the potential applications of this compound in materials science, particularly in the development of new polymers with unique properties.
2. Investigation of the biochemical and physiological effects of this compound, particularly in the context of biomedical research.
3. Development of new synthesis methods that are more efficient and scalable.
4. Investigation of the mechanism of action of this compound, particularly with respect to its unique spirocyclic structure.
5. Exploration of the potential applications of this compound in other fields, such as catalysis or energy storage.
Conclusion
In conclusion, 6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid is a promising compound that has potential applications in various fields of scientific research. Its unique spirocyclic structure makes it a promising candidate for the synthesis of novel materials, and further investigation of its biochemical and physiological effects may lead to new insights in biomedical research. While there are limitations to the synthesis method, there are many potential future directions for research on this compound that warrant further investigation.
Synthesemethoden
The synthesis of 6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid has been described in the literature. One of the methods involves the reaction of 1,5-cyclooctadiene with maleic anhydride in the presence of a catalytic amount of a transition metal complex. The resulting product is then oxidized to give the desired spirocyclic carboxylic acid. Another method involves the reaction of a cyclooctadiene derivative with maleic anhydride in the presence of a Lewis acid catalyst. The product is then hydrolyzed to give the spirocyclic carboxylic acid.
Wissenschaftliche Forschungsanwendungen
6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new materials. The unique spirocyclic structure of this compound makes it a promising candidate for the synthesis of novel materials with interesting properties. For example, it has been used as a building block for the synthesis of polymers with unique mechanical and optical properties.
Eigenschaften
CAS-Nummer |
132603-09-9 |
|---|---|
Produktname |
6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid |
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
6-methylspiro[4.5]dec-9-ene-10-carboxylic acid |
InChI |
InChI=1S/C12H18O2/c1-9-5-4-6-10(11(13)14)12(9)7-2-3-8-12/h6,9H,2-5,7-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
HOZCHTFDGMSKNK-UHFFFAOYSA-N |
SMILES |
CC1CCC=C(C12CCCC2)C(=O)O |
Kanonische SMILES |
CC1CCC=C(C12CCCC2)C(=O)O |
Synonyme |
10-methyl spiro(4.5)dec-6-en-6-carboxylic acid MSDC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







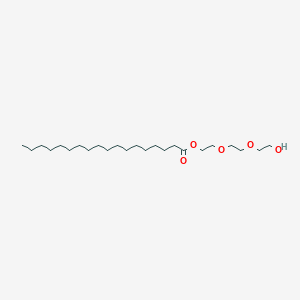
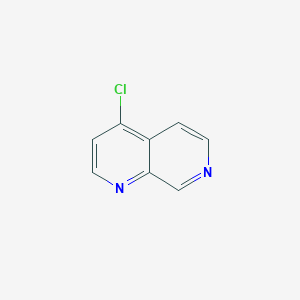
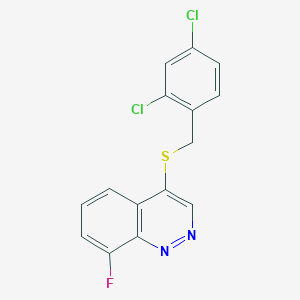
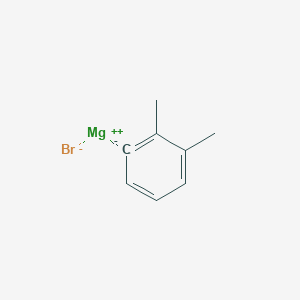
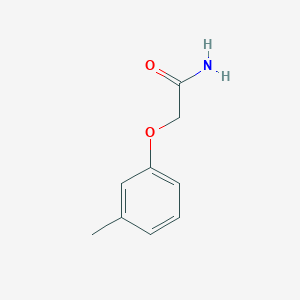
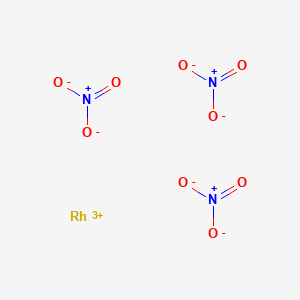
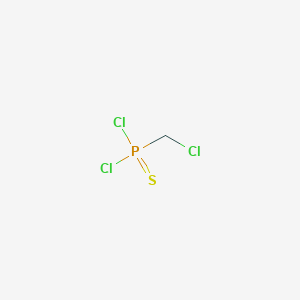
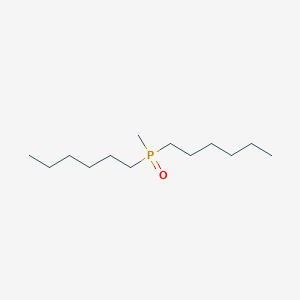
![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)
